molecular formula C10H8ClNO B1611209 2-Chloro-4-methoxyquinoline CAS No. 4295-09-4

2-Chloro-4-methoxyquinoline

Cat. No.: B1611209
CAS No.: 4295-09-4
M. Wt: 193.63 g/mol
InChI Key: LVWGQKSYKDQZKF-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxyquinoline is a heterocyclic aromatic organic compound with the molecular formula C10H8ClNO It is a derivative of quinoline, characterized by the presence of a chlorine atom at the second position and a methoxy group at the fourth position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methoxyquinoline typically involves the chlorination of 4-methoxyquinoline. One common method includes the reaction of 4-methoxyquinoline with phosphorus oxychloride (POCl3) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom by a chlorine atom at the second position of the quinoline ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-methoxyquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the second position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding quinoline derivatives.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Scientific Research Applications

2-Chloro-4-methoxyquinoline has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    2-Chloroquinoline: Lacks the methoxy group, leading to different chemical reactivity and biological activity.

    4-Methoxyquinoline: Lacks the chlorine atom, affecting its nucleophilic substitution reactions.

    2-Chloro-3-methoxyquinoline: The position of the methoxy group alters its electronic properties and reactivity.

Uniqueness: 2-Chloro-4-methoxyquinoline is unique due to the combined presence of both the chlorine and methoxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-4-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-9-6-10(11)12-8-5-3-2-4-7(8)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWGQKSYKDQZKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40494722
Record name 2-Chloro-4-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40494722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4295-09-4
Record name 2-Chloro-4-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40494722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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